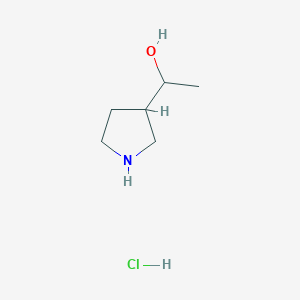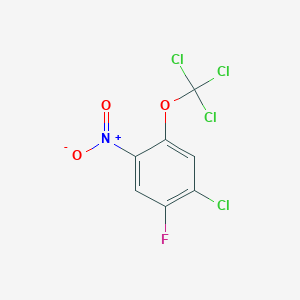
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
概要
説明
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2-fluoro-5-(trichloromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process would also incorporate steps for purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions: 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong nucleophiles.
Electrophilic Aromatic Substitution: Despite the electron-withdrawing groups, the compound can still participate in electrophilic aromatic substitution reactions under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Aromatic Substitution: Halogenated derivatives.
Reduction: Formation of amino derivatives.
科学的研究の応用
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interaction with other molecules. The nitro group, in particular, can participate in redox reactions, while the chloro and fluoro groups can affect the compound’s electrophilicity and nucleophilicity.
類似化合物との比較
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less complex.
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene: Similar structure but with trifluoromethoxy instead of trichloromethoxy, affecting its chemical properties.
Uniqueness: 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and fluoro groups, along with the nitro and trichloromethoxy groups, makes it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
1-chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-6(16-7(9,10)11)5(13(14)15)2-4(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYIGJZFZWDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


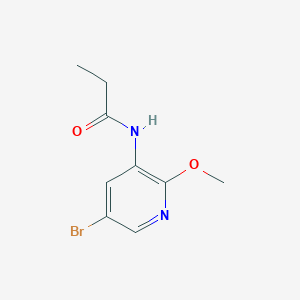

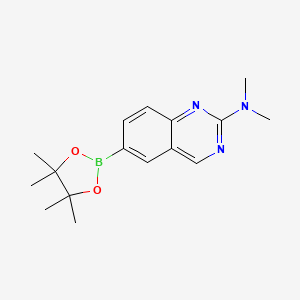
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)

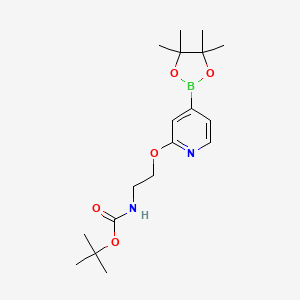
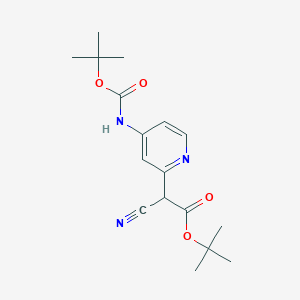
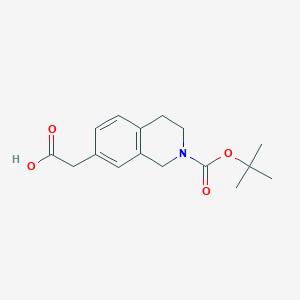
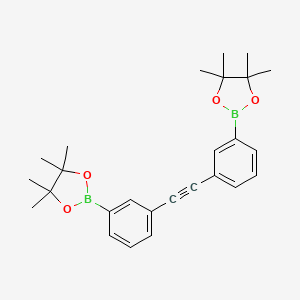
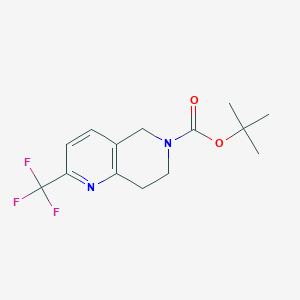
![6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE](/img/structure/B1404520.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
